3,4,5-triethoxy-N-ethylbenzamide

Description

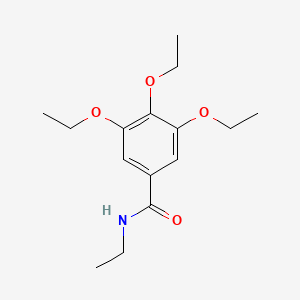

3,4,5-Triethoxy-N-ethylbenzamide is a benzamide derivative characterized by three ethoxy (-OCH₂CH₃) groups at the 3rd, 4th, and 5th positions of the benzene ring and an ethyl (-CH₂CH₃) substituent on the amide nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.2) due to the ethoxy groups and a molecular weight of 309.36 g/mol. The compound is typically synthesized via nucleophilic acyl substitution, where 3,4,5-triethoxybenzoyl chloride reacts with ethylamine in the presence of a base like triethylamine (Et₃N) .

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

3,4,5-triethoxy-N-ethylbenzamide |

InChI |

InChI=1S/C15H23NO4/c1-5-16-15(17)11-9-12(18-6-2)14(20-8-4)13(10-11)19-7-3/h9-10H,5-8H2,1-4H3,(H,16,17) |

InChI Key |

NUCGPYAQFCPBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-ethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.

Amidation Reaction: The 3,4,5-triethoxybenzoic acid is reacted with ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The process would include:

Raw Material Preparation: Ensuring high purity of 3,4,5-triethoxybenzoic acid and ethylamine.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.

Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 3,4,5-triethoxybenzoic acid.

Reduction: Formation of 3,4,5-triethoxy-N-ethylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-ethylbenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethoxy groups may enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, lipophilicity, and bioactivity. Key comparisons include:

Table 1: Substituent Comparison and Properties

Key Observations:

- Ethoxy vs. Methoxy Groups: Ethoxy substituents increase lipophilicity (logP) compared to methoxy analogs (e.g., 3.2 vs.

- Amide Alkyl Chain : The ethyl group in the target compound balances lipophilicity, whereas longer chains (e.g., hexyl in N-hexyl-3,4-dihydroxybenzamide) may improve tissue penetration but raise toxicity risks .

- Heterocyclic Additions : Benzoxazole or oxadiazole rings (e.g., in and ) introduce planar rigidity, favoring interactions with enzymatic pockets but increasing molecular weight (>450 g/mol), which may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.